molecular formula C14H24N4O2 B2633629 1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 2034229-67-7

1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2633629
CAS RN: 2034229-67-7
M. Wt: 280.372
InChI Key: GGVJWTYLSRETQP-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a urea derivative that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of various kinases and phosphatases, which play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of infectious pathogens.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of the compound.
4. Exploration of the potential applications of the compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
5. Investigation of the mechanism of action of the compound at the molecular level to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea involves the reaction of tert-butyl isocyanate with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to yield the final product.

Scientific Research Applications

1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

1-tert-butyl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)17-13(19)16-11-8-15-18(9-11)10-12-6-4-5-7-20-12/h8-9,12H,4-7,10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVJWTYLSRETQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

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